Monodentate N-Donor Coordination vs. Bidentate Chelation Potential
Thiophene-3-carboxaldoxime (3TCOH) coordinates exclusively as a monodentate ligand through the nitrogen atom of the oxime moiety, with the oxime functional group remaining protonated in all characterized metal complexes [1]. This contrasts fundamentally with heterocyclic oximes bearing the oxime group in the 2-position, where the proximity of the heteroatom enables bidentate N,S-chelation or N,O-chelation modes [1]. The monodentate coordination of 3TCOH produces consistent octahedral [MX2(3TCOH)4] complexes with cobalt(II), nickel(II), and copper(II) chlorides and bromides, with the sole exception of CuBr2 which forms a [CuBr2(3TCOH)2] species [1].
| Evidence Dimension | Coordination mode and complex stoichiometry with transition metal halides |
|---|---|
| Target Compound Data | Monodentate N-coordination; forms [MCl2(3TCOH)4] and [MBr2(3TCOH)4] for Co(II) and Ni(II); [CuCl2(3TCOH)4] and [CuBr2(3TCOH)2] for Cu(II) [1] |
| Comparator Or Baseline | 2-position thiophene oximes (class): bidentate chelation involving heteroatom (S) possible [1] |
| Quantified Difference | 3TCOH: monodentate N-coordination only, no S participation; 2-position: bidentate N,S-chelation observed [1] |
| Conditions | Reaction of Co(II), Ni(II), Cu(II) chlorides and bromides with ligand in ethanol; characterization by single-crystal X-ray diffraction |
Why This Matters
Predictable monodentate coordination enables rational design of octahedral metal complexes with defined ligand stoichiometry, whereas 2-position analogs introduce chelation variability that complicates synthetic planning.
- [1] Alomar, K., Helesbeux, J.-J., Allain, M., Bouet, G. Synthesis, crystal structure, and characterization of thiophene-3-carboxaldoxime complexes with cobalt(II), nickel(II) and copper(II) halides. Journal of Molecular Structure, 2012, 1019, 143–150. View Source
